2'-Azetidinomethyl-2,6-dimethylbenzophenone

Catalog No.
S700432
CAS No.
898754-91-1
M.F
C19H21NO
M. Wt
279.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azetidinomethyl-2,6-dimethylbenzophenone

CAS Number

898754-91-1

Product Name

2'-Azetidinomethyl-2,6-dimethylbenzophenone

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

InChI

InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3

InChI Key

HFQUKQVHQVOEPY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3

2'-Azetidinomethyl-2,6-dimethylbenzophenone is an organic molecule belonging to the class of arylated ketones. There is limited information currently available on its origin or specific significance in scientific research. However, compounds with similar structures have been explored for various applications, including pharmaceutical development [].


Molecular Structure Analysis

The key feature of 2'-azetidinomethyl-2,6-dimethylbenzophenone is its structure, which combines several functional groups:

  • Azetidine ring: A four-membered heterocyclic ring containing one nitrogen atom.
  • Methyl groups (CH3): Two attached to the benzene ring at positions 2 and 6, increasing its lipophilicity (fat solubility).
  • Benzophenone core: A central aromatic (benzene) ring connected to a carbonyl group (C=O) on one side and a methylene bridge (CH2) on the other side, which links it to the azetidine ring at the 2' position.

This combination of functionalities suggests potential for interesting chemical properties and interactions with other molecules, but more research is needed to understand the specific implications.


Chemical Reactions Analysis

  • Nucleophilic addition reactions: The carbonyl group can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds.
  • Aromatic substitution reactions: Depending on reaction conditions, the methyl groups on the benzene ring might be susceptible to substitution by other functional groups.
  • Reductive amination: The imine formed by the reaction of the carbonyl group with an amine could be reduced to form a secondary amine linked to the molecule.

XLogP3

4

Wikipedia

{2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone

Dates

Modify: 2023-08-15

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